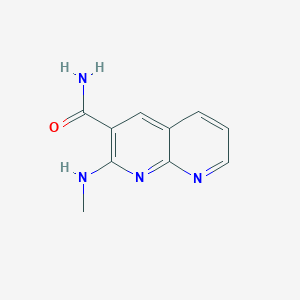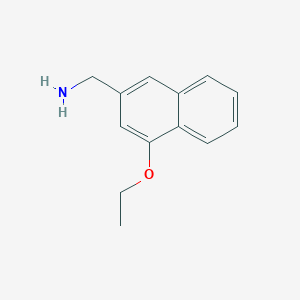
(4-Ethoxynaphthalen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxynaphthalen-2-yl)methanamine is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an ethoxy group at the 4-position and a methanamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthalen-2-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxynaphthalene.
Formation of Intermediate: The intermediate 4-ethoxynaphthalene is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction and Amination: The resulting ketone is reduced to the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium borohydride and ammonium chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxynaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthalen-2-ylmethanol.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
(4-Ethoxynaphthalen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of (4-Ethoxynaphthalen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxynaphthalen-2-yl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.
(4-Chloronaphthalen-2-yl)methanamine: Contains a chlorine atom at the 4-position instead of an ethoxy group.
(4-Bromonaphthalen-2-yl)methanamine: Features a bromine atom at the 4-position.
Uniqueness
(4-Ethoxynaphthalen-2-yl)methanamine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its methoxy, chloro, and bromo analogs, potentially leading to different biological activities and applications .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(4-ethoxynaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3 |
Clé InChI |
XCTGZVWRWMNMCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC2=CC=CC=C21)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




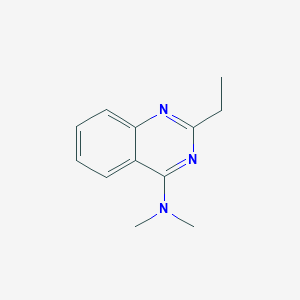
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)


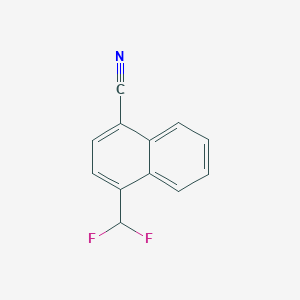

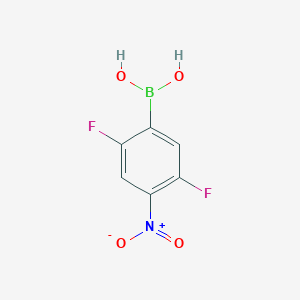
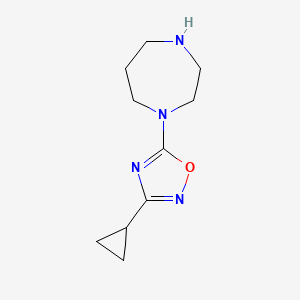

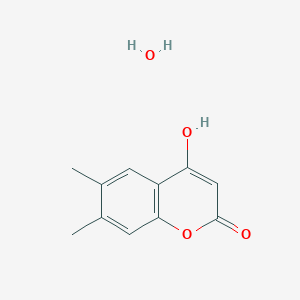
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
